molecular formula C10H12O4 B7486149 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde

3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B7486149
M. Wt: 196.20 g/mol
InChI Key: PHWNCBNBIVBBPD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Other Chemicals : The compound is used as an intermediate in the synthesis of various other chemicals. For instance, it is involved in the synthesis of 3,4,5-trimethoxy benzaldehyde, which has applications in organic synthesis (Yangyu Feng, 2002).

  • Nonlinear Optical Materials : It has been studied for its potential in nonlinear optical applications due to its large second-order nonlinear optical susceptibility and good blue transparency. This makes it suitable for use in laser technology and photonics (V. Venkataramanan, S. Uchil, H. Bhat, 1994).

  • Pharmaceutical and Health Applications : The compound and its derivatives are investigated for their potential applications in health and agriculture industries. Studies include the development of novel inhibitors of nuclear receptors with potential therapeutic applications in cancer control (C. R. Sahoo, S. K. Paidesetty, S. Sarathbabu, B. Dehury, N. Senthil Kumar, R. Padhy, 2021).

  • Material Science and Engineering : Its applications extend to materials science, especially in the growth and development of organic crystals for specific technological uses, such as second harmonic generation in lasers (O. P. Singh, Y. Singh, N. B. Singh, N. B. Singh, 2001).

  • Biotechnological Applications : In biotechnology, it's used in the study of enzyme-catalyzed reactions, particularly in the context of asymmetric synthesis, which is important for creating specific enantiomers of drug molecules (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).

  • Spectroscopic Studies : It is also a subject of spectroscopic studies, which helps in understanding its structural and electronic properties, further aiding in its applications in various fields of chemistry and materials science (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).

Properties

IUPAC Name

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWNCBNBIVBBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Commercially available 3,4-dihydroxybenzaldehyde (39.3 g, 285 mmol) and sodium carbonate (45.2 g, 427 mmol) were dissolved in N,N-dimethylformamide (400 mL), then commercially available 2-bromoethyl methyl ether (26.7 mL, 285 mmol) was added under nitrogen atmosphere at room temperature, and the mixture was stirred for 5 days. The mixture was cooled to 0° C. and then 2 M hydrochloric acid, ethyl acetate, and water were added for partition. The aqueous layer was extracted with ethyl acetate, then the combined organic layer was washed with a saturated saline solution and dried over anhydrous magnesium sulfate, and then filtered. The solvent was evaporated, dichloromethane was added, the precipitate was separated by filtration, and then the resultant filtrate was purified with silica gel column chromatography (n-heptane:ethyl acetate=17:3-1:1). The target fraction was concentrated under vacuum to obtain the title compound (12.9 g, 23%).
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39.3 g
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45.2 g
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26.7 mL
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Yield
23%

Synthesis routes and methods III

Procedure details

An amount of 3,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) in 20 mL of N,N′-dimethylformamide is added 2-bromoethyl methyl ether (3.4 mL, 36.2 mmol), and sodium carbonate (5.0 g, 72.4 mmol). The reaction mixture is stirred at room temperature for 3 days. After removal solids by filtration, the solution is subsequently evaporated under high-pressure vacuum to dark brown liquid. The residue is added water and acidified with 12 N HCl solution to pH˜2, then extracted 4×100 mL of EtOAc. The combined organic layer is washed with brine, dried over Mg2SO4, stirred in darko, filtered and evaporated to give yellow liquid. Purification is performed by column chromatography over silica gel using 40% EtOAc/Hex as eluent to give 2.13 g of colorless solid: mp 74-75° C.; MS (ESI) m/z 195.1 (M+H)−1
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5 g
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3.4 mL
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5 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde
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